molecular formula C11H7BrO2S B15163744 3-Bromo-5-thiophen-2-ylbenzoic acid

3-Bromo-5-thiophen-2-ylbenzoic acid

Cat. No.: B15163744
M. Wt: 283.14 g/mol
InChI Key: RMKNUKXSHMAUJX-UHFFFAOYSA-N
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Description

3-Bromo-5-thiophen-2-ylbenzoic acid is an organic compound that features a bromine atom and a thiophene ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-thiophen-2-ylbenzoic acid typically involves the bromination of 5-thiophen-2-ylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-thiophen-2-ylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

    Oxidation: Products include sulfoxides or sulfones, depending on the extent of oxidation.

Scientific Research Applications

3-Bromo-5-thiophen-2-ylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-5-thiophen-2-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 3-Bromo-5-tert-butylbenzoic acid
  • 3-Bromo-5-methylbenzoic acid

Uniqueness

3-Bromo-5-thiophen-2-ylbenzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other benzoic acid derivatives. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.

Properties

Molecular Formula

C11H7BrO2S

Molecular Weight

283.14 g/mol

IUPAC Name

3-bromo-5-thiophen-2-ylbenzoic acid

InChI

InChI=1S/C11H7BrO2S/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14)

InChI Key

RMKNUKXSHMAUJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)Br)C(=O)O

Origin of Product

United States

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